molecular formula C23H17FN4O3 B5916644 N-[(Z)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide

N-[(Z)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide

Cat. No.: B5916644
M. Wt: 416.4 g/mol
InChI Key: FRQJHYFRYQUJAT-MXAYSNPKSA-N
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Description

N-[(Z)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[(Z)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common synthetic route includes the following steps :

    Synthesis of 2-fluorophenylmethylindole: This step involves the reaction of 2-fluorobenzyl chloride with indole in the presence of a base such as potassium carbonate.

    Formation of the Schiff base: The resulting 2-fluorophenylmethylindole is then reacted with 4-nitrobenzaldehyde under acidic conditions to form the Schiff base, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[(Z)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with various biological targets.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antimicrobial therapies.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(Z)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways . The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The nitrobenzamide group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

N-[(Z)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide can be compared with other indole derivatives to highlight its uniqueness :

    Indole-3-acetic acid: A plant hormone with a simpler structure, primarily involved in plant growth regulation.

    Indomethacin: A nonsteroidal anti-inflammatory drug with a different substitution pattern on the indole ring.

    Tryptophan: An essential amino acid with a basic indole structure, involved in protein synthesis and neurotransmitter production.

Properties

IUPAC Name

N-[(Z)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O3/c24-21-7-3-1-5-17(21)14-27-15-18(20-6-2-4-8-22(20)27)13-25-26-23(29)16-9-11-19(12-10-16)28(30)31/h1-13,15H,14H2,(H,26,29)/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQJHYFRYQUJAT-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N\NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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